molecular formula C12H16ClNO3S B2937390 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016755-21-7

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B2937390
CAS No.: 1016755-21-7
M. Wt: 289.77
InChI Key: NWQCKMOKXUESDU-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a carbamoyl substituent at the 2-position of the benzene ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The butyl(methyl)carbamoyl group introduces steric and electronic effects that modulate reactivity and solubility compared to simpler sulfonyl chlorides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[butyl(methyl)carbamoyl]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQCKMOKXUESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016755-21-7
Record name 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
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Preparation Methods

The synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with butyl isocyanate and methylamine . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, also known as CAS number 1016755-21-7, is a chemical compound that is known for applications in chemical reactions and industrial processes. It is a sulfonamide derivative that has received attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Properties and Structure

This compound has the molecular formula C12H16ClNO3S and a molecular weight of 289.78 g/mol. Key identifiers and properties include:

  • IUPAC Name: 2-[butyl(methyl)carbamoyl]benzenesulfonyl chloride
  • InChI: InChI=1S/C12H16ClNO3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3
  • InChI Key: NWQCKMOKXUESDU-UHFFFAOYSA-N
  • Canonical SMILES: CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl
  • CAS No.: 1016755-21-7

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
  • Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications. The mechanism of action involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions.

This compound is a sulfonamide derivative investigated for its potential biological activities, especially in enzyme inhibition and therapeutic applications. Sulfonamide derivatives' biological activity is often linked to their ability to inhibit specific enzymes like carbonic anhydrases (CAs), crucial for maintaining acid-base balance. Studies show that sulfonamides can bind to the active site of CAs, leading to inhibition and subsequent physiological effects.

Enzyme Inhibition

Research indicates that sulfonamide derivatives exhibit significant binding affinities to various carbonic anhydrases, with some studies reporting nanomolar equilibrium dissociation constants (K(i)) ranging from 4.7 to 9.3 nM for related compounds. This suggests that this compound may possess similar inhibitory properties.

Anticancer Activity

Investigations into the anticancer potential of sulfonamide derivatives have shown promising results. Compounds with structural similarities have demonstrated selective growth inhibition of tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Use in Pyrrole Compound Production

Sulfonyl chloride compounds, including this compound, are used in the production of pyrrole compounds . A pyrrole compound having a substituted sulfonyl group at the 1-position is useful as an acid secretion inhibitor (proton pump inhibitor) and a therapeutic drug for neoplastic diseases and autoimmune diseases .

Carbonic Anhydrase Inhibition

A series of benzene sulfonamides were synthesized and evaluated for their inhibitory effects on bovine carbonic anhydrase II (bCAII). The results indicated that structural modifications significantly influenced binding affinity and inhibitory potency.

Antitumor Activity

A study focusing on the growth inhibition properties of novel thalidomide derivatives highlighted two compounds that inhibited cancer cell motility and altered the localization of key signaling phosphoproteins. Although this compound was not directly tested, the structural parallels suggest potential activity for this compound in similar contexts.

Summary of Research Findings

Study FocusFindings
Enzyme InhibitionNanomolar K(i) values for related compounds; potential for CA inhibition
Anticancer ActivitySelective growth inhibition in tumorigenic cells; modulation of signaling pathways
Structural ModificationsInfluence on binding affinity and potency; importance in therapeutic design

Mechanism of Action

The mechanism of action of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

a. Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): Compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibit enhanced electrophilicity due to strong EWGs, accelerating nucleophilic substitution reactions. In contrast, the target compound’s carbamoyl group (a moderate EWG) may balance reactivity and stability for controlled synthesis.
  • The butyl(methyl)carbamoyl group in the target compound likely imposes moderate steric effects.

b. Solubility and Stability

  • Fluorinated Derivatives: Compounds with trifluoromethyl or fluorosulfonyl groups (e.g., entries ) show increased lipophilicity and metabolic stability, making them suitable for drug discovery. The target compound’s carbamoyl group may enhance water solubility compared to highly fluorinated analogs.
  • Oxetane Moieties: The 3-methyloxetan-3-yl group in entry improves solubility and bioavailability in medicinal chemistry contexts, a feature that could be leveraged in the target compound’s applications .

Biological Activity

2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride, also known by its CAS number 1016755-21-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are often investigated for their pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClN2O2S
  • Molecular Weight : 288.79 g/mol

The presence of both a sulfonyl chloride and a carbamoyl group suggests potential reactivity with various biological targets, making it a candidate for further investigation into its biological effects.

The biological activity of sulfonamide derivatives is often linked to their ability to inhibit specific enzymes. In particular, compounds similar to this compound have been studied for their interactions with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Studies indicate that sulfonamides can bind to the active site of CAs, leading to inhibition and subsequent physiological effects .

Enzyme Inhibition

Research has shown that sulfonamide derivatives exhibit significant binding affinities to various carbonic anhydrases. For instance, a study reported nanomolar equilibrium dissociation constants (K(i)) ranging from 4.7 to 9.3 nM for related compounds . This suggests that this compound may possess similar inhibitory properties.

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have revealed promising results. Compounds with structural similarities have demonstrated selective growth inhibition of tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . The mechanism behind this selectivity is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Case Study on Carbonic Anhydrase Inhibition :
    • A series of benzene sulfonamides were synthesized and evaluated for their inhibitory effects on bovine carbonic anhydrase II (bCAII). The results indicated that structural modifications significantly influenced binding affinity and inhibitory potency.
  • Antitumor Activity :
    • A study focusing on the growth inhibition properties of novel thalidomide derivatives highlighted two compounds that inhibited cancer cell motility and altered the localization of key signaling phosphoproteins . Although not directly tested, the structural parallels suggest potential activity for this compound in similar contexts.

Research Findings Summary

Study Focus Findings
Enzyme InhibitionNanomolar K(i) values for related compounds; potential for CA inhibition
Anticancer ActivitySelective growth inhibition in tumorigenic cells; modulation of signaling pathways
Structural ModificationsInfluence on binding affinity and potency; importance in therapeutic design

Q & A

Basic Questions

Q. How is 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride synthesized, and what purification methods ensure high yield and purity?

  • Methodology : Synthesis typically involves sulfonation of benzene derivatives followed by carbamoylation. The sulfonyl chloride group is introduced via chlorosulfonation, and the butyl(methyl)carbamoyl moiety is added through nucleophilic substitution or coupling reactions. Purification methods include recrystallization (using non-polar solvents) and column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is validated via HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm, carbamoyl carbonyl at ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClN₂O₃S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its corrosive nature.
  • Immediate washing with water and soap upon skin contact; seek medical attention if irritation persists.
  • Store in airtight containers at 2–8°C, away from moisture and amines to prevent hydrolysis .

Advanced Questions

Q. How does the butyl(methyl)carbamoyl substituent influence reactivity compared to other sulfonyl chlorides (e.g., cyclopropylcarbamoyl or trifluoromethyl analogs)?

  • Reactivity Analysis :

Substituent Effect on Reactivity Applications
Butyl(methyl)carbamoylEnhances solubility in polar aprotic solvents; directs reactivity toward bulky nucleophiles (e.g., secondary amines).Drug discovery (targeted sulfonamide synthesis)
CyclopropylcarbamoylIncreases steric hindrance, favoring selective protein modification in proteomics .Proteomics research
TrifluoromethylElectron-withdrawing effect accelerates hydrolysis; limits utility in aqueous conditions .Catalysis studies

Q. How can reaction conditions be optimized for sulfonamide synthesis using this reagent?

  • Strategies :

  • Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis.
  • Employ stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Optimize temperature (0–25°C) to balance reaction rate and side-product formation .

Q. How to resolve contradictory data in reaction yields or by-product formation?

  • Troubleshooting :

  • Side Reactions : Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by strict moisture control).
  • By-Products : Use LC-MS to identify undesired adducts (e.g., dimerization products). Adjust stoichiometry or switch to less nucleophilic solvents (e.g., DMF) .

Q. What experimental controls validate its specificity in protein modification studies?

  • Proteomics Workflow :

  • Negative Controls : Omit the reagent to confirm modification is reagent-dependent.
  • Competitive Inhibition : Pre-treat proteins with free sulfonamide analogs to block binding sites.
  • MS/MS Analysis : Confirm modification sites via peptide fragmentation patterns .

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